Tat-NR2Baa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

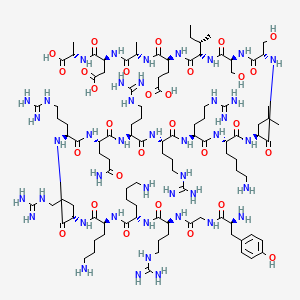

Tat-NR2Baa is a control peptide used in scientific research. It is structurally similar to Tat-NR2B9c but contains a double-point mutation in the COOH terminal tSXV motif, rendering it incapable of binding to PSD-95. This peptide is often used as a control in experiments involving Tat-NR2B9c to study the interactions between NMDA receptors and PSD-95 .

Vorbereitungsmethoden

Tat-NR2Baa is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The sequence of this compound is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ala-Asp-Ala. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 96% . Industrial production methods involve large-scale SPPS and purification processes to ensure consistency and high yield.

Analyse Chemischer Reaktionen

Tat-NR2Baa does not undergo significant chemical reactions under normal laboratory conditions due to its stability. It is primarily used as a control peptide and does not participate in oxidation, reduction, or substitution reactions. The major product formed from its synthesis is the peptide itself, with no significant by-products .

Wissenschaftliche Forschungsanwendungen

Tat-NR2Baa is widely used in scientific research as a control peptide to study the interactions between NMDA receptors and PSD-95. It is particularly useful in experiments involving Tat-NR2B9c, as it helps to differentiate the specific effects of Tat-NR2B9c from non-specific effects. This peptide is used in various fields, including:

Neuroscience: To study synaptic plasticity and signal transduction pathways.

Pharmacology: To investigate the effects of disrupting NMDA receptor-PSD-95 interactions on neuronal activity and pain modulation

Cell Biology: To explore the role of NMDA receptors in cellular signaling and gene expression.

Wirkmechanismus

Tat-NR2Baa acts as a control peptide and does not bind to PSD-95 due to the double-point mutation in its COOH terminal tSXV motif. This mutation prevents the peptide from disrupting the interaction between NMDA receptors and PSD-95. As a result, this compound does not exert any significant biological effects and is used to validate the specificity of Tat-NR2B9c in experimental settings .

Vergleich Mit ähnlichen Verbindungen

Tat-NR2Baa is similar to Tat-NR2B9c, which is a membrane-permeant peptide that disrupts the interaction between NMDA receptors and PSD-95. this compound is inactive due to its double-point mutation. Other similar compounds include:

Tat-NR2B9c: Active peptide that disrupts NMDA receptor-PSD-95 interactions.

Tat-NR2Bct: Another control peptide with different mutations that prevent binding to PSD-95

This compound’s uniqueness lies in its specific use as a control peptide to validate the effects of Tat-NR2B9c, making it an essential tool in research involving NMDA receptor signaling.

Eigenschaften

Molekularformel |

C103H184N42O29 |

|---|---|

Molekulargewicht |

2474.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |

InChI-Schlüssel |

JGOHJQLBRJDBTQ-RVYJUWCMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)

![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)